molecular formula C13H11N3 B1277001 4-(1H-benzimidazol-1-yl)aniline CAS No. 52708-36-8

4-(1H-benzimidazol-1-yl)aniline

Cat. No. B1277001
CAS RN: 52708-36-8
M. Wt: 209.25 g/mol
InChI Key: DWYMPMWWYZEKLQ-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-1-yl)aniline is a compound that features a benzimidazole ring, which is a bicyclic structure consisting of fused benzene and imidazole rings, attached to an aniline moiety. This structural motif is common in a variety of biologically active compounds and is often used in medicinal chemistry due to its pharmacological properties. The benzimidazole scaffold is known for its wide range of therapeutic activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of derivatives of 4-(1H-benzimidazol-1-yl)aniline can be achieved through various methods. One approach involves a one-pot synthesis of benzimidazole derivatives, which offers advantages such as short reaction times, large-scale synthesis, and good yields . Another method includes the iodine-catalyzed oxidative cross-coupling reaction, which is a metal-free strategy that involves C(sp3)–H oxidation, condensation, and cyclization processes . Additionally, Schiff base reactions have been employed to synthesize related compounds, where condensation reactions with aromatic amines are carried out at room temperature .

Molecular Structure Analysis

The molecular structures of 4-(1H-benzimidazol-1-yl)aniline derivatives are characterized using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These techniques confirm the presence of the benzimidazole core and the substituted aniline group . The crystal structure of a related Cd(II) complex shows the coordination of the benzimidazole nitrogen atoms to the metal center, forming a distorted octahedral geometry .

Chemical Reactions Analysis

The benzimidazole moiety in 4-(1H-benzimidazol-1-yl)aniline derivatives can participate in various chemical reactions. For instance, it can act as a ligand in metal complexes, coordinating through nitrogen atoms . It can also undergo C-H amidation reactions when directed by a pyrimidine group, leading to the selective synthesis of benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-benzimidazol-1-yl)aniline derivatives are influenced by the substituents on the benzimidazole and aniline rings. Electron-withdrawing or electron-donating groups can affect the compound's absorption ability, solubility, and biological activity . The introduction of specific functional groups can also enhance the compound's anion transport activity, as seen in derivatives modified with electron-withdrawing substituents .

Scientific Research Applications

  • Chemosensor Development : 4-(1H-benzimidazol-1-yl)aniline derivatives have been used in the synthesis of fluorescent chemosensors. Specifically, anthracene- and pyrene-bearing imidazoles including this compound have demonstrated effectiveness as turn-on fluorescent chemosensors for aluminum ions, particularly in living cells (Shree et al., 2019).

  • Anticancer Research : This compound has been utilized in creating benzimidazole-thiazole derivatives with potential anticancer properties. These derivatives have shown promising activity against cancer cell lines such as HepG2 and PC12 (Nofal et al., 2014).

  • Catalysis in Polymerization Reactions : In the field of polymer chemistry, derivatives of 4-(1H-benzimidazol-1-yl)aniline have been used in the formation of ZnII and CuII carboxylate complexes. These complexes are active catalysts for the ring-opening polymerization of ϵ-caprolactone (Attandoh et al., 2014).

  • Synthesis of Multikinase Inhibitors : The compound has been incorporated in the synthesis of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which have been identified as multikinase inhibitors with antiproliferative activity toward various cancer cell lines (Determann et al., 2012).

  • Water-Assisted Self-Aggregation Studies : This compound has been observed in studies focusing on self-aggregation properties. Specifically, benzimidazole and triazole adducts of this compound demonstrated fibrillar and spherulitic growth in water, which is relevant to understanding anticancer activity (Sahay & Ghalsasi, 2019).

  • Crystal Structure Analysis : Research has also been conducted on the crystal structure of complexes involving 4-(1H-benzimidazol-1-yl)aniline, which helps in understanding the coordination chemistry of such compounds (Kim & Kang, 2019).

properties

IUPAC Name

4-(benzimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMPMWWYZEKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416160
Record name 4-(1H-benzimidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-1-yl)aniline

CAS RN

52708-36-8
Record name 4-(1H-Benzimidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52708-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-benzimidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Roos, FP Malan, M Landman - Coordination Chemistry Reviews, 2021 - Elsevier
The following review provides an account of all 82 N-heterocyclic carbene metal complexes containing a naphthalimide-NHC moiety, incorporating either an imidazolylidene, …
Number of citations: 8 www.sciencedirect.com
Z Ghasemi, Z Zakeri… - Turkish Journal of …, 2016 - journals.tubitak.gov.tr
A series of novel polyaromatic derivatives of imidazole were synthesized by Bi (III) nitrate-SiO $ _ {2} $ catalyzed four-component reactions of benzil, ammonium acetate, aromatic …
Number of citations: 9 journals.tubitak.gov.tr

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